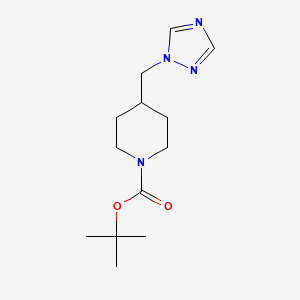
2-(3-Methoxyphenoxy)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde where the aldehyde group is attached to a 3-methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with chloroacetaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent such as ethanol.
- Add chloroacetaldehyde to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(3-Methoxyphenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Methoxyphenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methoxyphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxyphenoxy group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the ortho position.
2-(4-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the para position.
2-(3-Methoxyphenyl)acetaldehyde: Similar structure but without the phenoxy linkage.
Uniqueness
2-(3-Methoxyphenoxy)acetaldehyde is unique due to the specific positioning of the methoxy group and the phenoxy linkage, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
2-(3-methoxyphenoxy)acetaldehyde |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3 |
InChI 键 |
VXORHBJUOBJMDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)



![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)



![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)





